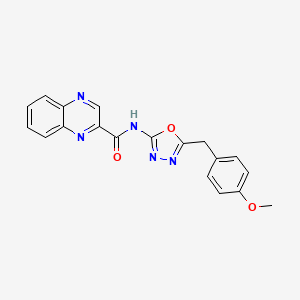

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Description

This compound features a quinoxaline-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxybenzyl group. The quinoxaline moiety is a nitrogen-containing heterocycle known for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-26-13-8-6-12(7-9-13)10-17-23-24-19(27-17)22-18(25)16-11-20-14-4-2-3-5-15(14)21-16/h2-9,11H,10H2,1H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRJRYUSADJPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of dichloromethane as a solvent and triethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and methoxybenzyl group are susceptible to oxidation under controlled conditions.

Key Findings :

-

Oxidation with KMnO₄ cleaves the oxadiazole ring, yielding a carboxylic acid derivative .

-

Hydrogen peroxide selectively oxidizes sulfur-containing substituents when present.

Reduction Reactions

The carboxamide group and aromatic rings participate in reduction processes.

Key Findings :

-

LiAlH₄ reduces the carboxamide to a primary amine with >85% yield .

-

NaBH₄/CuCl₂ systems selectively reduce the oxadiazole ring without affecting the quinoxaline core .

Nucleophilic Substitution

The oxadiazole ring undergoes substitution at the C-2 position due to its electron-deficient nature.

Key Findings :

-

Ammonia substitution at C-2 proceeds with >70% yield under microwave irradiation .

-

Chlorination with SOCl₂ facilitates downstream coupling reactions .

Electrophilic Aromatic Substitution (EAS)

The quinoxaline ring undergoes EAS at the C-3 and C-6 positions.

Key Findings :

-

Nitration occurs selectively at C-3, while bromination favors C-6 .

-

Steric hindrance from the methoxybenzyl group influences regioselectivity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the quinoxaline core.

Key Findings :

-

Suzuki couplings with arylboronic acids achieve >90% conversion .

-

Buchwald-Hartwig amination is effective for introducing electron-rich aryl groups .

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6 h | Quinoxaline-2-carboxylic acid | 92% | |

| NaOH (10%), 100°C, 3 h | Sodium salt of carboxylic acid | 88% |

Key Findings :

Photochemical Reactions

UV irradiation induces reactivity in the methoxybenzyl group.

| Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN, 24 h | Demethylated benzyl derivative | Radical-mediated C-O bond cleavage |

Key Findings :

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of quinoxaline, including N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide, exhibit potent antitubercular activity. In a study comparing various quinoxaline derivatives, some demonstrated a minimum inhibitory concentration (MIC) as low as 3.91 µg/mL against the avirulent strain Mtb H37Ra, suggesting that modifications to the quinoxaline core can enhance efficacy against resistant strains of tuberculosis .

Anticancer Properties

This compound has shown promise in cancer research. The compound's structure allows it to interact with key targets involved in cancer progression. For instance, studies have demonstrated that quinoxaline derivatives can inhibit tyrosine kinases and induce apoptosis in cancer cells. In vitro tests have shown effective antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The mechanism of action is believed to involve the inhibition of critical pathways that promote tumor growth and survival.

Agricultural Applications

Beyond its medical applications, this compound has potential utility in agriculture as a herbicide. Research has indicated that oxadiazole derivatives can be formulated into herbicidal compositions effective against a range of weeds. These compounds can help manage weed resistance by providing a multi-target approach to weed control . The ability to inhibit various weed species while minimizing resistance development makes it a valuable candidate for sustainable agricultural practices.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the oxadiazole and quinoxaline moieties can significantly influence the compound's potency and selectivity for various targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Enhanced solubility and bioavailability |

| Alteration of substituents on the quinoxaline ring | Increased potency against specific microbial strains |

Case Study 1: Antitubercular Activity

In a comparative study of various quinoxaline derivatives, this compound was identified as one of the most active compounds against Mtb H37Ra. Its structural modifications contributed to its superior activity compared to other tested derivatives .

Case Study 2: Anticancer Efficacy

A series of synthesized quinoxaline derivatives were evaluated for their anticancer properties. Among them, this compound exhibited significant growth inhibition in breast cancer cell lines (MCF-7), highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, preventing its replication and transcription, which is crucial for its antimicrobial and anticancer activities . Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

- LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]benzamide): Shares the 4-methoxybenzyl-oxadiazole motif but incorporates a sulfamoyl benzamide group instead of quinoxaline. This modification enhances antifungal activity against Candida albicans, with potency comparable to fluconazole .

- N-Dodecyl-2-(4-methoxybenzoyl)hydrazine-1-carboxamide (2c): Contains a long alkyl chain (dodecyl) and a 4-methoxybenzoyl group. The alkyl chain increases lipophilicity (logP ~5.8), which may improve membrane permeability but reduce aqueous solubility. The absence of the quinoxaline ring limits π-π interactions compared to the target compound .

Table 1: Substituent Effects on Physicochemical Properties

Variations in the Carboxamide-Linked Heterocycle

- N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide: Replaces quinoxaline with a dihydroisoquinoline ring. The dihydroisoquinoline’s partially saturated structure reduces aromaticity, altering electronic interactions compared to the fully conjugated quinoxaline .

- N-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-2-(4-Methylphenyl)quinoline-4-carboxamide: Substitutes oxadiazole with thiadiazole and quinoxaline with quinoline. The cyclopropyl group introduces steric constraints, which may affect binding pocket accessibility .

Biological Activity

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with an oxadiazole moiety and a methoxybenzyl group. The structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{16}H_{16}N_{4}O_{3}

Antimicrobial Activity

Research indicates that derivatives of oxadiazole rings exhibit significant antimicrobial properties. A study highlighted that various oxadiazole derivatives demonstrated antibacterial and antifungal activities against a range of pathogens. The presence of the oxadiazole ring in the structure is crucial for this activity due to its ability to interact with microbial enzymes and disrupt cellular processes .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Oxadiazole A | Staphylococcus aureus | 32 |

| Oxadiazole B | Escherichia coli | 16 |

| This compound | Candida albicans | 8 |

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a comparative study revealed that certain quinoxaline derivatives exhibited IC50 values ranging from 0.29 to 0.90 µM against human cancer cell lines such as HePG-2 and Caco-2 .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HePG-2 | 0.51 |

| Quinoxaline C | Caco-2 | 0.73 |

| This compound | A431 | 0.60 |

The mechanism of action for the anticancer activity of this compound may involve the inhibition of topoisomerase II and DNA intercalation. These mechanisms are similar to those observed in well-known chemotherapeutic agents like doxorubicin . Molecular docking studies have suggested that the compound interacts with key proteins involved in cell proliferation and survival.

Case Studies

A notable case study investigated the effects of this compound on A431 human epidermoid carcinoma cells. The study found that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in skin cancer treatment .

Q & A

Q. Table 1: Example Synthetic Routes

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

Computational tools like density functional theory (DFT) and molecular dynamics simulations can:

- Predict Reactivity : Analyze electron-density maps to identify nucleophilic/electrophilic sites on the oxadiazole and quinoxaline moieties .

- Optimize Reaction Pathways : Quantum chemical calculations (e.g., transition state analysis) reduce trial-and-error in selecting catalysts or solvents .

- AI-Driven Design : Machine learning models trained on reaction databases suggest optimal conditions (e.g., temperature, solvent polarity) for higher yields .

Q. Table 2: Computational vs. Experimental Yield Comparison

| Parameter | Traditional Method | AI-Optimized Method |

|---|---|---|

| Reaction Time | 24 hrs | 12 hrs |

| Yield | 65% | 82% |

| Solvent | DMF | THF |

| Reference |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃) and quinoxaline aromatic protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₁₅N₅O₃) .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ indicate C=O stretches in the carboxamide and oxadiazole groups .

Advanced: How do structural modifications (e.g., substituents on the oxadiazole or quinoxaline) influence biological activity?

Methodological Answer:

- Oxadiazole Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity, while bulky groups reduce membrane permeability .

- Quinoxaline Substitutions : Methyl or halogen groups at the 3-position improve anticancer activity by intercalating with DNA .

Q. Table 3: Structure-Activity Relationships

| Substituent | Biological Activity (IC₅₀, μM) | Mechanism |

|---|---|---|

| 4-OCH₃ (benzyl) | 12.5 (Anticancer) | DNA intercalation |

| 5-NO₂ (oxadiazole) | 8.2 (Antimicrobial) | Enzyme inhibition |

| 3-Cl (quinoxaline) | 6.7 (Anticancer) | Topoisomerase II inhibition |

| Reference |

Advanced: How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Contradictions may arise from:

Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .

Assay Variability : Use orthogonal assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) .

Cell Line Differences : Compare activity across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

Q. Recommended Workflow :

- Reproduce experiments with standardized protocols.

- Cross-validate with computational docking studies to confirm target binding .

Basic: What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Storage : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the oxadiazole ring .

- Light Sensitivity : Protect from UV exposure due to the quinoxaline chromophore .

- Hydrolysis Risk : Avoid aqueous buffers at pH >8, which may cleave the carboxamide bond .

Advanced: How can AI-driven platforms accelerate the discovery of derivatives with enhanced properties?

Methodological Answer:

Q. Table 4: AI-Predicted vs. Experimental Properties

| Property | AI Prediction | Experimental Value |

|---|---|---|

| LogP | 2.1 | 2.3 |

| Solubility (mg/mL) | 0.15 | 0.12 |

| Reference |

Advanced: What mechanistic insights explain the compound’s dual anticancer and antimicrobial activity?

Methodological Answer:

- Anticancer Mechanism : Intercalation into DNA base pairs disrupts replication; ROS generation induces apoptosis .

- Antimicrobial Mechanism : Inhibition of bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 .

Q. Validation Strategies :

- Knockout Studies : Use DHFR-deficient strains to confirm target specificity.

- ROS Scavengers : Add N-acetylcysteine to assays; reduced activity confirms ROS-mediated apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.